molecular formula C8H6N2 B1680401 Quinoxaline CAS No. 91-19-0

Quinoxaline

カタログ番号 B1680401
CAS番号: 91-19-0
分子量: 130.15 g/mol
InChIキー: XSCHRSMBECNVNS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinoxaline is a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . It is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .


Synthesis Analysis

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods . A primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds .


Molecular Structure Analysis

Quinoxaline is a heterocyclic compound containing a benzene ring fused with a pyrazine ring . Its structure was confirmed by single-crystal X-ray analysis .


Chemical Reactions Analysis

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . Tremendous effort has been observed in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .


Physical And Chemical Properties Analysis

Quinoxaline is a low melting solid and is miscible in water . It is a weak base and can form salts with acids . It is typically a colorless to pale-yellow solid . It possesses a high melting point of 26–28 °C and a boiling point of 218-220 °C . It is sparingly soluble in water but readily soluble in many organic solvents such as dichloromethane, ethanol, and acetone .

科学的研究の応用

Bioactive Molecules

  • Field : Medicinal Chemistry
  • Application : Quinoxaline has been extensively used in the design and development of numerous bioactive molecules . These molecules have shown a wide range of physicochemical and biological activities .
  • Methods : The development involves utilizing quinoxaline scaffolds and decorating them with proper functional groups . This is achieved through various synthetic strategies and novel methodologies .
  • Results : The bioactive molecules developed using quinoxaline have shown promising results in various biological applications .

Dyes

  • Field : Organic Chemistry
  • Application : Quinoxaline has been used in the design and development of various types of dyes .
  • Methods : The process involves utilizing quinoxaline scaffolds and incorporating them into the dye structures .
  • Results : The dyes developed using quinoxaline have shown enhanced light-harvesting, optoelectronic, electrochemical, and photovoltaic capabilities .

Fluorescent Materials

  • Field : Material Science
  • Application : Quinoxaline has been used in the development of fluorescent materials .
  • Methods : The development involves using quinoxaline as an important chemical moiety and incorporating it into the structure of the fluorescent materials .
  • Results : The fluorescent materials developed using quinoxaline have shown promising luminescent properties .

Electroluminescent Materials

  • Field : Optoelectronics
  • Application : Quinoxaline has been used in the development of electroluminescent materials .
  • Methods : The development involves using quinoxaline and triphenylamine groups and incorporating them into the structure of the electroluminescent materials .
  • Results : The electroluminescent materials developed using quinoxaline have shown promising applications in organic light-emitting devices (OLEDs) .

Organic Sensitizers for Solar Cell Applications

  • Field : Solar Energy
  • Application : Quinoxaline has been used in the development of organic sensitizers for solar cell applications .
  • Methods : The development involves using quinoxaline derivatives and incorporating them into the structure of the organic sensitizers .
  • Results : The organic sensitizers developed using quinoxaline have shown promising results in solar cells .

Polymeric Optoelectronic Materials

  • Field : Polymer Science
  • Application : Quinoxaline has been used in the development of polymeric optoelectronic materials .
  • Methods : The development involves using quinoxaline and incorporating it into the structure of the polymeric materials .
  • Results : The polymeric optoelectronic materials developed using quinoxaline have shown promising applications in many fields .

Antiviral Agents

  • Field : Medicinal Chemistry
  • Application : Quinoxaline has been used in the development of antiviral agents .
  • Methods : The development involves utilizing quinoxaline scaffolds and decorating them with proper functional groups .
  • Results : The antiviral agents developed using quinoxaline have shown promising results in various biological applications .

Anticancer Agents

  • Field : Oncology
  • Application : Quinoxaline has been used in the development of anticancer agents .
  • Methods : The development involves utilizing quinoxaline scaffolds and decorating them with proper functional groups .
  • Results : The anticancer agents developed using quinoxaline have shown promising results in various biological applications .

Antimicrobial Agents

  • Field : Microbiology
  • Application : Quinoxaline has been used in the development of antimicrobial agents .
  • Methods : The development involves utilizing quinoxaline scaffolds and decorating them with proper functional groups .
  • Results : The antimicrobial agents developed using quinoxaline have shown promising results in various biological applications .

Cardiovascular and Neurological Disorders Treatment

  • Field : Pharmacology
  • Application : Quinoxaline has been used in the treatment of cardiovascular and neurological disorders .
  • Methods : The development involves utilizing quinoxaline scaffolds and decorating them with proper functional groups .
  • Results : The drugs developed using quinoxaline have shown promising results in the treatment of cardiovascular and neurological disorders .

Organic Semiconductors

  • Field : Material Science
  • Application : Quinoxaline has been used in the development of organic semiconductors .
  • Methods : The development involves utilizing quinoxaline scaffolds and incorporating them into the structure of the semiconductors .
  • Results : The organic semiconductors developed using quinoxaline have shown promising applications in many fields .

DNA-Cleaving Agents

  • Field : Biochemistry
  • Application : Quinoxaline has been used in the development of DNA-cleaving agents .
  • Methods : The development involves utilizing quinoxaline scaffolds and incorporating them into the structure of the DNA-cleaving agents .
  • Results : The DNA-cleaving agents developed using quinoxaline have shown promising applications in many fields .

Chemically Controllable Switches

  • Field : Material Science
  • Application : Quinoxaline has been used in the development of chemically controllable switches .
  • Methods : The development involves utilizing quinoxaline scaffolds and incorporating them into the structure of the switches .
  • Results : The switches developed using quinoxaline have shown promising applications in many fields .

Building Blocks for the Synthesis of Anion Receptors

  • Field : Biochemistry
  • Application : Quinoxaline has been used as building blocks for the synthesis of anion receptors .
  • Methods : The development involves utilizing quinoxaline scaffolds and incorporating them into the structure of the anion receptors .
  • Results : The anion receptors developed using quinoxaline have shown promising applications in many fields .

Cavitands

  • Field : Organic Chemistry
  • Application : Quinoxaline has been used in the development of cavitands .
  • Methods : The development involves utilizing quinoxaline scaffolds and incorporating them into the structure of the cavitands .
  • Results : The cavitands developed using quinoxaline have shown promising applications in many fields .

Dehydroannulenes

  • Field : Organic Chemistry
  • Application : Quinoxaline has been used in the development of dehydroannulenes .
  • Methods : The development involves utilizing quinoxaline scaffolds and incorporating them into the structure of the dehydroannulenes .
  • Results : The dehydroannulenes developed using quinoxaline have shown promising applications in many fields .

Safety And Hazards

Quinoxaline should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas .

将来の方向性

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials and organic sensitizers for solar cell applications and polymeric optoelectronic materials . Therefore, to fulfill the need of the scientific community, tremendous effort has been observed in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .

特性

IUPAC Name

quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCHRSMBECNVNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6049432
Record name Quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoxaline

CAS RN

91-19-0
Record name Quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoxaline
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.862
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUINOXALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM4AR6M6T8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To the solution of 2-9-2 (0.228 g, 0.745 mmol), (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate (0.219 g, 0.894 mmol) and Triphenylphosphine (0.293 g, 1.117 mmol) in THF (3.72 ml), the Diisopropyl azodicarboxylate (0.217 ml, 1.117 mmol) was added dropwise at room temperature. The mixture was stirred at room temperature for 2 h. The mixture was concentrated. The crude product was purified by combiflash (25 g silica gel, 0-40% ethyl acetate in Hexanes) to give 1-1-1 (0.320 g, 0.600 mmol, 81% yield). MS-ESI, m/z=534.45 (M+1)+.
[Compound]
Name
2-9-2
Quantity
0.228 g
Type
reactant
Reaction Step One
Quantity
0.219 g
Type
reactant
Reaction Step One
Quantity
0.293 g
Type
reactant
Reaction Step One
Quantity
0.217 mL
Type
reactant
Reaction Step One
Name
Quantity
3.72 mL
Type
solvent
Reaction Step One
Name
Yield
81%

Synthesis routes and methods II

Procedure details

To a solution of N-Boc-trans-4-hydroxy-L-proline 2-11 (2.404 g, 10.396 mmol) in DMF (14 ml) and THF (60 ml) at 0° C. was added t-BuONa (3.0 g, 31.189 mmol) portionwise. The reaction mixture was allowed to warm up to rt. After stirring for 1 h, the mixture was cooled down to 0° C. and 2-chloro-3-(1,1-difluoroallyl)quinoxaline 2-10 (2.45 g, ˜10.396 mmol) was added and warmed up to rt. After stirring for 4 h, the reaction mixture was quenched with 1 N HCl at 0° C. The aqueous layer was extracted with EtOAc (3×), and the organic layer was combined, washed with water, brine, dried and concentrated in vacuo. To the residue in DCM (50 ml) and MeOH (10 ml) was added TMSCHN2 (10.4 ml, 20.792 mmol, 2.0 M in Hexane). The solution was stirred at rt for 30 min then concentrated in vacuo. The residue was purified by flash chromatography on CombiFlash with Hexane to 30% ethyl acetate in hexane to afford desired product 1-1 (3.84 g, 82%). MS (ESI): m/z=450.24 [M+H].
Quantity
2.404 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step Two
Quantity
10.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

First, 27.5 mL of a hexane solution of n-butyllithium (1.58 mol/L) was dropped in a mixed solution of 6.87 g of 3-bromofluorobenzene and 40 mL of tetrahydrofuran at −78° C. under nitrogen atmosphere, and immediately after that, the obtained solution was stirred at −78° C. for 2 hours. To this solution was added 7.54 g of dibenzo[f,h]quinoxaline at −78° C. in five separate additions. The reaction temperature was increased to room temperature, and then the solution was stirred at room temperature for 12 hours. Water was added to this mixture, and an organic layer was extracted with dichloromethane used as an extraction solvent. The obtained organic layer was dried over anhydrous magnesium sulfate. The dried solution was filtered. After the solvent of this solution was distilled, the resultant substance was recrystallized with ethanol to obtain an objective quinoxaline derivative Hdbq-3FP (light orange power, yield 23%). Synthetic scheme of Step 1 is shown in the following (a-2).
Quantity
27.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.87 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
7.54 g
Type
reactant
Reaction Step Two
Yield
23%

Synthesis routes and methods IV

Procedure details

A mixture of 6,7-dichloro-2,3-dimethoxy-5-methoxythioacetamidoquinoxaline (25.3 g, 69.9 mmol), nicotinic acid hydrazide (19.3 g, 140.8 mmol), mercury(II) oxide (15.1 g, 69.7 mmol) and 1,4-dioxane (600 mL) was heated under reflux for 18 hours. After cooling, the mixture was filtered through ARBOCEL (trade mark) filter aid and the residue washed with dichloromethane. The filtrate was concentrated under reduced pressure to afford a light brown solid which was partitioned between ethyl acetate and 2M aqueous hydrochloric acid solution. The layers were separated and the aqueous layer was extracted with dichloromethane (2×500 mL, 4×100 mL). The combined dichloromethane extracts were dried (MgSO4) and concentrated under reduced pressure. The residue was crystallised from ethyl acetate/methanol to give (±)-6,7-dichloro-2,3-dimethoxy-5-[3-methoxymethyl-5-(3-pyridyl)-4H-1,2,4-triazol-4-yl)]quinoxaline (11.6 g, 37%) as a pale yellow solid, mp 189-191° C.
Name
6,7-dichloro-2,3-dimethoxy-5-methoxythioacetamidoquinoxaline
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
catalyst
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Yield
37%

Synthesis routes and methods V

Procedure details

1,2-phenylenediamine (2.3 g) and acetic acid (1 ml) were added to a solution of the compound mentioned above (7.54 g) in toluene (50 ml), and the mixture was heated under reflux for an hour. The solid formed upon addition of ether to the reaction mixture at 0° C. was filtered to give a quinoxaline derivative (1.91 g). The compound was dissolved in tetrahydrofuran (500 ml), and sodium hydride (60%, 1.0 g) and 2-trimethylsilylethoxymethyl chloride (8.6 ml) were added to the solution at room temperature. The mixture was stirred for an hour. Aqueous ammonium chloride was added to the reaction mixture, and then extracted with ethyl acetate. The organic layer was washed with water and aqueous ammonium chloride, dried over anhydrous magnesium sulfate, and concentrated in vacuo to give a compound protected by the SEM group.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinoxaline
Reactant of Route 2
Quinoxaline
Reactant of Route 3
Reactant of Route 3
Quinoxaline
Reactant of Route 4
Reactant of Route 4
Quinoxaline
Reactant of Route 5
Quinoxaline
Reactant of Route 6
Quinoxaline

Citations

For This Compound
110,000
Citations
JA Pereira, AM Pessoa, MNDS Cordeiro… - European Journal of …, 2015 - Elsevier
… We present biological applications of quinoxaline and … Quinoxaline derivatives are an important class of heterocycle … and mechanism of the quinoxaline and quinoxaline derivatives, …
Number of citations: 364 www.sciencedirect.com
S Tariq, K Somakala, M Amir - European Journal of Medicinal Chemistry, 2018 - Elsevier
… Quinoxaline, a fused heterocycle of … the quinoxaline derivatives developed during the last decennial period and their biomedical applications. A compilation of patents on quinoxaline is …
Number of citations: 136 www.sciencedirect.com
M González, H Cerecetto - Expert opinion on therapeutic patents, 2012 - Taylor & Francis
Introduction: Quinoxaline scaffold is included in a large … products presents the quinoxaline heterocycle as part of the … drug patent applications of the quinoxaline and its derivatives. The …
Number of citations: 64 www.tandfonline.com
JL Sessler, H Maeda, T Mizuno… - Journal of the …, 2002 - ACS Publications
… -bonding interactions involving the pyrrolic-NH and the imino-N or quinoxaline-N atoms. By contrast, the quinoxaline-H signal of 3b was observed at relatively high field as compared to …
Number of citations: 265 pubs.acs.org
M Montana, F Mathias, T Terme, P Vanelle - European journal of medicinal …, 2019 - Elsevier
… quinoxaline derivatives as anticancer drugs, this review is part of our program focused on the anti-proliferative activity of quinoxaline … of the anticancer activity of quinoxaline derivatives, …
Number of citations: 122 www.sciencedirect.com
VA Mamedov, NA Zhukova - Progress in heterocyclic chemistry, 2013 - Elsevier
… The review covers quinoxaline synthesis starting from anilines and derivatives of anilines, from nitroarenes, from other heterocycles, including benzimidazoles, benzodiazepines, and …
Number of citations: 75 www.sciencedirect.com
OO Ajani - European journal of medicinal chemistry, 2014 - Elsevier
… The pharmacokinetic properties of drugs bearing quinoxaline cores have shown them to be … diversities of quinoxaline motifs which might pave ways for novel drugs development. …
Number of citations: 118 www.sciencedirect.com
G Yashwantrao, S Saha - Organic Chemistry Frontiers, 2021 - pubs.rsc.org
… quinoxaline, while the second part will discuss the functionalization routes of quinoxaline and … We believe that this update will be beneficial for the advancement of quinoxaline chemistry …
Number of citations: 40 pubs.rsc.org
AK Patidar, M Jeyakandan, AK Mobiya… - International Journal of …, 2011 - cabdirect.org
Quinoxaline also called benzopyrazine is a heterocyclic compound containing a ring complex made up of benzene ring and a pyrazine ring has been considered as a wonder nucleus …
Number of citations: 111 www.cabdirect.org
VA Mamedov, NA Zhukova - Progress in heterocyclic chemistry, 2012 - Elsevier
… The quinoxaline moiety is present in a large variety of … Quinoxaline moieties are also present in the structure of … In addition, quinoxaline derivatives have found applications as dyes …
Number of citations: 63 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。